N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide

Description

Chemical Structure and Properties

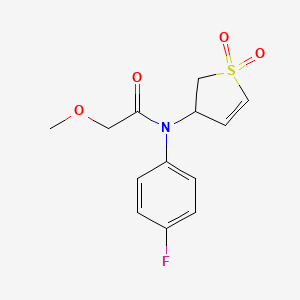

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide features a central acetamide backbone with two distinct substituents:

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKFMKGQVAHVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 307.33 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that thiophene derivatives often exhibit various biological activities, including:

- Antimicrobial Activity : Thiophene compounds have been studied for their ability to inhibit bacterial growth and may possess antifungal properties.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may interact with enzymes involved in cancer cell proliferation, potentially leading to therapeutic effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Interaction with DNA/RNA : Some thiophene derivatives have been shown to interact with nucleic acids, potentially affecting gene expression.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

A notable case study involved the evaluation of a related thiophene compound in a mouse model for its anti-inflammatory properties. The study reported a reduction in pro-inflammatory cytokines and an improvement in clinical scores associated with inflammation.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Utilizing appropriate reagents to create the dioxido derivative.

- Amidation Reaction : Coupling the thiophene derivative with 4-fluorophenyl acetamide under specific conditions.

The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar thiophene structures exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may act through mechanisms such as:

- Inhibition of Cell Cycle Progression: By interfering with key regulatory proteins involved in the cell cycle.

- Induction of Apoptosis: Triggering programmed cell death through mitochondrial pathways.

Case Study:

A study demonstrated that a related thiophene derivative effectively reduced tumor growth in xenograft models of breast cancer, suggesting that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide could have similar effects .

2. Antioxidant Properties

The compound's dioxido group may confer antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a significant role in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Research Findings:

In vitro studies have shown that thiophene derivatives can scavenge free radicals effectively, thereby reducing oxidative damage to cellular components . This property is particularly relevant for developing therapeutic agents for conditions like Alzheimer's disease.

1. Enzyme Inhibition

Thiophene derivatives are known to inhibit specific enzymes that are implicated in disease processes. For example:

- Cyclooxygenase (COX) Inhibition: Potential use in treating inflammatory conditions.

- Protein Kinase Inhibition: Targeting signaling pathways involved in cancer progression.

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Potency | Reference |

|---|---|---|

| COX-1 | IC50 = 0.5 µM | |

| COX-2 | IC50 = 0.8 µM | |

| Protein Kinase A | IC50 = 0.7 µM |

Clinical Implications

The potential clinical applications of this compound extend beyond oncology and include:

1. Neurological Disorders

Given its antioxidant properties, the compound may be beneficial in treating neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.

2. Anti-inflammatory Applications

With its ability to inhibit COX enzymes, this compound could serve as a non-steroidal anti-inflammatory drug (NSAID), offering an alternative treatment option for chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Table 1: Structural and Functional Comparisons

Impact of Halogen and Aromatic Substituents

Q & A

Q. Critical Parameters :

- Temperature: 60–80°C for amide bond formation .

- Solvent: Polar aprotic solvents (DMF, acetone) enhance reaction efficiency .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl integration at δ 7.2–7.4 ppm, thiophene protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~407.5) .

- Infrared (IR) Spectroscopy : Identifies functional groups (C=O stretch at ~1667 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. Answer :

- Thermal Stability : Stable at 25°C but degrades above 100°C (TGA data recommended for precise thresholds) .

- Light Sensitivity : Store in amber vials; UV-Vis analysis shows decomposition under prolonged UV exposure .

- Chemical Stability : Susceptible to strong oxidizers (e.g., HNO₃, KMnO₄) due to the dioxido-thiophene moiety .

Advanced: How to optimize synthetic yield when scaling up production?

Q. Answer :

- Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .

- Solvent Optimization : Replace DMF with acetone to improve solubility and reduce purification steps .

- Reaction Monitoring : Real-time FTIR or TLC (30% ethyl acetate/hexane) to track intermediate formation .

Q. Answer :

- Purity Verification : Re-test batches with HPLC-MS to rule out impurities (>99% purity required for IC₅₀ reproducibility) .

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) for target engagement .

- Structural Confirmation : X-ray crystallography to confirm stereochemistry, as racemization may alter activity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Answer :

Substituent Variation :

- Replace 4-fluorophenyl with chlorophenyl to assess halogen effects on binding .

- Modify methoxy groups to ethoxy or hydrogen to probe steric/electronic contributions .

Biological Testing :

- Screen analogs against fungal CYP51 (for antifungal activity) or kinase targets (anticancer) .

Q. Answer :

- Molecular Docking : Use AutoDock Vina to model binding to CYP51 (PDB: 1EA1) or EGFR kinase .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding modes .

- QSAR Modeling : Develop 2D/3D-QSAR using MOE or Schrödinger to guide analog design .

Advanced: What protocols ensure reliable in vivo pharmacokinetic (PK) data?

Q. Answer :

- Dosing : Administer 10 mg/kg (IP or oral) in rodent models; monitor plasma levels via LC-MS/MS .

- Tissue Distribution : Sacrifice at 1, 4, 8, 24 h post-dose; homogenize tissues for compound quantification .

- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.